molecular formula C22H20N4O5S2 B4587897 N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-4-nitrobenzamide

N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-4-nitrobenzamide

Cat. No.: B4587897
M. Wt: 484.6 g/mol
InChI Key: NRMXJXHBVHIWRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-4-nitrobenzamide is a useful research compound. Its molecular formula is C22H20N4O5S2 and its molecular weight is 484.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 484.08751210 g/mol and the complexity rating of the compound is 789. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Polyimides and Polymers

A significant area of application for these compounds is in the development of novel polyimides and other polymers. The introduction of sulfone, ether, and amide functionalities into the polymer backbone has been shown to enhance thermal stability, making these materials suitable for high-temperature applications. For instance, novel thermally stable polyimides have been synthesized using diamines with built-in sulfone, ether, and amide structure, leading to polymers with improved properties such as solubility and thermal behavior (S. Mehdipour‐Ataei, Y. Sarrafi, M. Hatami, 2004; S. Mehdipour‐Ataei, M. Hatami, 2007). These materials show potential for use in various high-performance applications, including electronics and aerospace industries.

Synthesis and Characterization of Heat-Resistant Polymers

Another application is in the synthesis and characterization of heat-resistant polymers. The incorporation of sulfone, ether, amide, and imide groups into poly(amide imide)s has led to materials with notable thermal stability and inherent viscosity. These polymers were synthesized through direct polycondensation reactions and characterized for their physical properties, showing promise for applications that require materials with high thermal stability and good solubility (S. Mehdipour‐Ataei, M. Hatami, 2005).

Anticancer Agents

Research has also explored the synthesis of derivatives with anticancer activity. For example, pro-apoptotic indapamide derivatives were synthesized and evaluated for their anticancer activity. One compound demonstrated significant proapoptotic activity against melanoma cell lines, indicating potential applications in cancer therapy (Ö. Yılmaz et al., 2015). These findings highlight the potential of compounds with similar structures in the development of new therapeutic agents.

Environmental Applications

Compounds with this structure have also been utilized in environmental applications, such as the removal of heavy metals from aqueous solutions. For example, a study demonstrated the use of a compound impregnated into hydrous zirconium oxide for the removal of Ni(II) from water, showing high removal efficiency under optimized conditions (N. Rahman, M. Nasir, 2019). This suggests potential applications in water treatment and purification processes.

Properties

IUPAC Name

N-[[4-[benzyl(methyl)sulfamoyl]phenyl]carbamothioyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5S2/c1-25(15-16-5-3-2-4-6-16)33(30,31)20-13-9-18(10-14-20)23-22(32)24-21(27)17-7-11-19(12-8-17)26(28)29/h2-14H,15H2,1H3,(H2,23,24,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMXJXHBVHIWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-4-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-4-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-4-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-4-nitrobenzamide
Reactant of Route 6
N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.